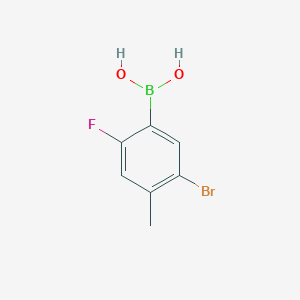

5-Bromo-2-fluoro-4-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOASIJHHJJWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659401 | |

| Record name | (5-Bromo-2-fluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-14-2 | |

| Record name | (5-Bromo-2-fluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-fluoro-4-methylphenylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylphenylboronic acid

This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a critical building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible protocol.

Introduction and Strategic Importance

This compound is a highly versatile bifunctional reagent. Its boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2][3] The presence of bromine, fluorine, and methyl groups on the phenyl ring provides multiple points for further functionalization and modulates the electronic properties of the molecule, making it an invaluable intermediate in the synthesis of complex pharmaceuticals and advanced materials.[4]

The primary challenge in synthesizing this molecule lies in achieving high regioselectivity during the introduction of the boronic acid group onto the polysubstituted aromatic ring. This guide details a reliable and field-proven method that addresses this challenge directly.

Retrosynthetic Analysis and Chosen Strategy

The most robust and widely adopted method for preparing arylboronic acids involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis.[5][6] This approach offers excellent control over regioselectivity.

Our retrosynthetic analysis disconnects the carbon-boron bond, identifying an organolithium species as the key intermediate and, consequently, 4-Bromo-1-fluoro-2-methylbenzene as the ideal starting material.

Scheme 1: Retrosynthetic Disconnection

The chosen forward synthesis therefore involves a lithium-halogen exchange at the bromine position of the starting material, followed by trapping the resulting aryllithium intermediate with a trialkyl borate. This strategy is favored over alternatives like palladium-catalyzed borylation for its simplicity, high yield on a laboratory scale, and the ready availability of the starting materials.

Core Synthesis Workflow

The overall process can be visualized as a three-stage sequence: formation of the organolithium intermediate, electrophilic trapping with a borate ester, and subsequent hydrolysis to yield the final boronic acid.

Caption: High-level workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and atmospheric control, is critical for success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Quantity | Supplier (Example) |

| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | 189.03 | >98% | 50.0 | 9.45 g (6.5 mL) | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 55.0 | 22.0 mL | Acros Organics |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | >98% | 60.0 | 11.3 g (13.7 mL) | TCI Chemicals |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® | - | 250 mL | EMD Millipore |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq.) | - | ~100 mL | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | - | 300 mL | VWR Chemicals |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq.) | - | 100 mL | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | - | ~15 g | Alfa Aesar |

Step-by-Step Methodology

A. Reaction Setup & Lithiation

-

Inert Atmosphere: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent and Substrate Addition: Add anhydrous THF (150 mL) to the flask via cannula. Dissolve 4-Bromo-1-fluoro-2-methylbenzene (9.45 g, 50.0 mmol) in the THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and decomposition of the organolithium intermediate.

-

n-BuLi Addition: Slowly add n-butyllithium (22.0 mL of 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

B. Borylation (Electrophilic Quench) 6. Borate Ester Addition: While maintaining the temperature at -78 °C, add triisopropyl borate (13.7 mL, 60.0 mmol) dropwise over 20 minutes. A mild exotherm may be observed. 7. Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Then, allow the mixture to warm slowly to room temperature over a period of at least 2 hours (leaving it in the bath as the dry ice sublimes is a common practice).

C. Hydrolysis and Workup 8. Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by slowly adding 2 M HCl (100 mL). This step hydrolyzes the boronate ester to the desired boronic acid and neutralizes any remaining base. 9. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). 10. Washing: Combine the organic layers and wash with brine (100 mL). 11. Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

D. Purification 12. Crystallization/Trituration: The resulting crude solid can often be purified by trituration with cold hexanes or a mixture of hexanes/ethyl acetate to remove non-polar impurities. For higher purity, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) may be necessary. 13. Isolation: Collect the resulting white to off-white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. A typical yield is in the range of 70-85%.

Mechanistic Rationale and Causality

The success of this synthesis hinges on a few key chemical principles:

-

Lithium-Halogen Exchange: At low temperatures (-78 °C), n-butyllithium preferentially undergoes a lithium-halogen exchange with the aryl bromide rather than acting as a base to deprotonate the ring.[7] This is a fast and highly efficient way to generate the desired aryllithium species regiospecifically at the position formerly occupied by bromine.

-

Electrophilicity of the Borate Ester: Triisopropyl borate serves as the boron electrophile. The boron atom is electron-deficient and readily attacked by the highly nucleophilic carbanion of the aryllithium intermediate.

-

Temperature Control: Maintaining a low temperature (-78 °C) is paramount. It prevents the highly reactive n-BuLi from reacting with the solvent (THF) or engaging in unwanted side reactions with the substrate, such as ortho-lithiation adjacent to the fluorine atom.

-

Acidic Hydrolysis: The initially formed lithium boronate complex is stable. Acidic workup is required to protonate the oxygen atoms, leading to the elimination of isopropanol and formation of the final boronic acid, which often exists in equilibrium with its trimeric anhydride form (a boroxine).

Characterization and Quality Control

The identity and purity of the final product, this compound (CAS 957061-14-2), should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic aromatic proton signals with coupling patterns influenced by the fluorine atom (H-F coupling). The methyl group should appear as a singlet in the 2.0-2.5 ppm range.

-

¹³C NMR & ¹⁹F NMR: Provide further structural confirmation.

-

LC-MS: To confirm the molecular weight (Expected [M+H]⁺ ≈ 233/235 for bromine isotopes) and assess purity.

-

Melting Point: A sharp melting point is indicative of high purity.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]

- 5. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

physicochemical properties of 5-Bromo-2-fluoro-4-methylphenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-4-methylphenylboronic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a specialized synthetic intermediate that has garnered significant interest within the fields of medicinal chemistry and materials science. As a trifunctional reagent, its molecular architecture—featuring a boronic acid moiety, a bromine atom, and a fluorine atom on a toluene scaffold—offers a strategic platform for complex molecular synthesis. Phenylboronic acids and their derivatives are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds.[1][2] The specific arrangement of substituents in this compound allows for sequential and site-selective modifications, making it an invaluable tool for creating novel pharmaceutical agents and advanced organic materials.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural and analytical characterization, solubility, and stability, supported by field-proven experimental protocols. Understanding these fundamental properties is paramount for its effective handling, reaction optimization, and integration into complex synthetic workflows.

Chemical Identity and Core Properties

The unique reactivity and utility of this compound stem directly from its chemical structure and resultant physical properties.

| Property | Value | Source |

| CAS Number | 957061-14-2 | [5][6][7][8] |

| Molecular Formula | C₇H₇BBrFO₂ | [5] |

| Molecular Weight | 232.84 g/mol | [5] |

| Boiling Point (Predicted) | 345.8°C at 760 mmHg | [9] |

| Density (Predicted) | 1.65 g/cm³ | [9] |

| Appearance | White to off-white crystalline solid (Typical) | [3] |

*Note: Boiling point and density data are based on the closely related isomer, 5-Bromo-2-fluoro-3-methylphenylboronic acid, and should be considered as estimates.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity, purity, and structural integrity of this compound requires a combination of spectroscopic and chromatographic techniques. The choice of method is driven by the need to unambiguously characterize the molecule and quantify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.

-

¹H NMR: Will confirm the presence and connectivity of the aromatic and methyl protons. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: Will identify all unique carbon environments within the molecule.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the single fluorine atom.

-

¹¹B NMR: Is a specialized technique used to study the boron center, indicating its hybridization state (sp² for the trigonal planar acid).[10]

The causality behind using multiple NMR experiments lies in the complexity of the molecule. While ¹H NMR provides initial confirmation, the interplay of different electronegative substituents requires the full suite of experiments for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₇BBrFO₂.[11] Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by two mass units, providing a definitive signature for a monobrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing boronic acids, offering high sensitivity and throughput without the need for derivatization.[1][10][12]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretching band for the boronic acid hydroxyl groups (around 3300-3400 cm⁻¹).[13][14]

-

B-O stretching vibrations.

-

C-F and C-Br stretching vibrations.

-

Aromatic C-H and C=C stretching bands.

This technique serves as a rapid quality control check to ensure the primary functional groups are present.[15]

Caption: A general workflow for the characterization of this compound.

Solubility and Stability Considerations

The practical utility of a reagent is heavily dependent on its solubility and stability.

-

Solubility: Phenylboronic acids are generally soluble in polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). They exhibit limited solubility in water and nonpolar solvents like hexanes. For quantitative analysis, dissolving the compound in methanol or a methanol/water mixture is a common starting point.[12]

-

Stability: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This process is typically reversible upon the addition of water. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[16] When preparing solutions for analysis, especially in protic solvents, it is advisable to use them promptly to avoid potential hydrolysis or degradation, which can affect analytical accuracy.[17]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide. The presence of both bromine and boronic acid functionalities on the same molecule allows it to be used in sequential coupling strategies to build complex biaryl or poly-aryl structures, which are common motifs in active pharmaceutical ingredients.[2][4]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative assessment of purity.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

-

Further dilute as necessary for analysis.

-

-

Chromatographic Method:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient (e.g., 10% B to 90% B over 20 minutes).

-

-

Data Analysis:

-

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a standard proton NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to better solubility and exchange of the acidic B(OH)₂ protons.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution.

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[16]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[16]

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its physicochemical properties—governed by the interplay of its bromo, fluoro, methyl, and boronic acid groups—dictate its behavior in chemical reactions and its analytical characterization. A thorough understanding of its structure, solubility, stability, and spectroscopic signatures, as outlined in this guide, is essential for researchers aiming to leverage its synthetic versatility in the development of novel molecules for pharmaceutical and materials science applications.

References

- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. equationchemical.com [equationchemical.com]

- 7. 957061-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 957061-14-2|this compound|BLD Pharm [bldpharm.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-Bromo-2-fluoro-3-methylphenylboronic acid | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. fishersci.com [fishersci.com]

5-Bromo-2-fluoro-4-methylphenylboronic acid CAS number 957061-14-2

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS: 957061-14-2)

Introduction

This compound is a trifunctional organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic arrangement of a reactive boronic acid group, a versatile bromine atom, and electronically influential fluoro and methyl substituents makes it an invaluable reagent for creating complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and application, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.

Section 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reactivity.

Key Properties

The fundamental properties of this compound are summarized below. The predicted values are derived from computational models and provide a reliable estimation for experimental planning.

| Property | Value | Source |

| CAS Number | 957061-14-2 | [1][2] |

| Molecular Formula | C₇H₇BBrFO₂ | [2][3] |

| Molecular Weight | 232.84 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 332.1 ± 52.0 °C | [4] |

| Predicted Density | 1.65 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 7.61 ± 0.58 | [4] |

Stability and Storage

Proper storage is paramount to maintaining the integrity and reactivity of boronic acids.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[2][4] Expert Insight: This precaution is critical because boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, the presence of boroxines can complicate stoichiometry and affect reaction kinetics.

-

Temperature: Room temperature storage is generally acceptable.[2][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5][6]

Spectroscopic Characterization

Confirming the identity and purity of the starting material is a self-validating step crucial for reproducible results. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The aromatic signals will exhibit coupling to each other and to the adjacent fluorine atom, resulting in complex splitting patterns (doublets of doublets). The methyl group should appear as a singlet, likely around 2.2-2.4 ppm.[7][8]

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atoms bonded to fluorine and bromine will show characteristic shifts, and the C-F coupling will be observable as doublets. The signal for the carbon atom attached to the boron is often broadened or not detected due to the quadrupolar nature of the boron nucleus.[7]

-

¹⁹F NMR: A single resonance is expected, which will be coupled to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of the compound's identity.

Section 2: Synthesis Pathway

While multiple synthetic routes may exist, a common and effective method for preparing arylboronic acids is through a lithiation-borylation sequence.[9][10] This approach offers high yields and regioselectivity.

Proposed Synthetic Workflow

The synthesis typically starts from a readily available di-halogenated precursor, such as 4-bromo-1-fluoro-2-methylbenzene.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions.[9] At higher temperatures, the highly reactive organolithium intermediate could react with the solvent (THF) or undergo unwanted rearrangements. The fluorine atom directs the lithiation to the ortho position.

-

Trialkyl Borate: Triisopropyl borate is used as the boron source. It readily reacts with the organolithium intermediate to form a boronate ester.[9]

-

Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester under acidic conditions to yield the desired boronic acid.[9]

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[11] This reaction is a cornerstone of modern synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[12][13]

The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insight on Component Roles:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[11][14]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires the activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[15]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[16]

Section 4: Detailed Experimental Protocol

This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling using this compound.

Workflow Overview

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

This protocol is generalized and may require optimization for specific substrates.[16][17][18]

-

Preparation:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl halide (e.g., an aryl iodide or bromide, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[14][16]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

Through a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[17][18] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[17][19]

-

Self-Validation: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.[16]

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine to remove the base and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

-

Section 5: Safety and Handling

Working with any chemical reagent requires adherence to strict safety protocols.

| Precaution | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact.[6][20] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent inhalation of fine particles.[6][20] |

| First Aid (Skin/Eye Contact) | In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. | To mitigate potential irritation.[6][21] |

| Spill | Sweep up solid spills carefully, avoiding dust generation, and place in a suitable container for disposal. | To ensure safe cleanup and prevent environmental contamination.[22] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental and regulatory compliance.[5] |

Conclusion

This compound, CAS 957061-14-2, is a highly functionalized and powerful building block for synthetic chemistry. Its utility, primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[23][24] A thorough understanding of its properties, coupled with meticulous adherence to validated experimental protocols and safety measures, enables researchers to fully leverage its synthetic potential in the pursuit of novel molecular discovery.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 957061-14-2|this compound|BLD Pharm [bldpharm.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 957061-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Solved e) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 8. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alchempharmtech.com [alchempharmtech.com]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. 5-Bromo-2-fluoro-3-methylphenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]

- 24. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 5-Bromo-2-fluoro-4-methylphenylboronic Acid

Abstract

5-Bromo-2-fluoro-4-methylphenylboronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions. Its structural integrity and purity are paramount for successful downstream applications. This in-depth guide provides a comprehensive framework for the definitive characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the foundational principles governing the NMR analysis of arylboronic acids, address common challenges such as boroxine formation, and present a validated protocol for data acquisition and interpretation. This document is intended for researchers, chemists, and quality control specialists who require a robust and scientifically grounded approach to the structural elucidation of this important synthetic intermediate.

Introduction: The Challenge and Importance of Arylboronic Acid Characterization

Arylboronic acids are indispensable reagents in modern chemistry. However, their analysis is not always straightforward. A significant challenge in the characterization of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4][5] This equilibrium between the monomeric acid and the boroxine can result in complex or broadened NMR spectra, complicating accurate interpretation and purity assessment.[6][7] The equilibrium is highly sensitive to factors such as solvent, concentration, and the presence of water.[2][8][9] Therefore, a carefully designed experimental approach is crucial for obtaining clear, reproducible, and definitive spectral data.

This guide will use this compound as a case study to demonstrate how to navigate these challenges and perform a thorough ¹H NMR characterization.

Predicting the ¹H NMR Spectrum: A Structural and Electronic Analysis

Before stepping into the laboratory, a theoretical analysis of the molecule's structure provides a strong foundation for predicting the resulting spectrum. The chemical shifts and coupling patterns of the aromatic protons in this compound are dictated by the electronic nature of its substituents.

-

Structure: (Note: Image is a placeholder for the actual molecular structure.)

-

Substituent Effects on Aromatic Protons (H-3 and H-6):

-

Fluorine (at C-2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby protons. Crucially, it will also induce spin-spin coupling with adjacent protons, a phenomenon known as H-F coupling.

-

Boronic Acid (-B(OH)₂) (at C-1): This group is electron-withdrawing, contributing to the overall deshielding of the aromatic ring protons.

-

Bromine (at C-5): Bromine is also an electronegative, electron-withdrawing substituent that will deshield adjacent protons.

-

Methyl (-CH₃) (at C-4): The methyl group is weakly electron-donating, which would typically cause a slight shielding effect.

-

-

Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-3, H-6): We anticipate two distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).

-

H-3: This proton is ortho to the fluorine atom and meta to the bromine atom. It will be split by the fluorine atom (ortho-coupling, ³JHF) and by the H-6 proton (meta-coupling, ⁴JHH). This will likely result in a doublet of doublets.

-

H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. It will be split by the fluorine atom (meta-coupling, ⁴JHF) and by the H-3 proton (meta-coupling, ⁴JHH), also likely appearing as a doublet of doublets.

-

-

Methyl Protons (-CH₃): This will appear as a sharp singlet in the typical alkyl region (δ 2.0-2.5 ppm), as there are no adjacent protons to couple with.

-

Boronic Acid Protons (-B(OH)₂): These hydroxyl protons are acidic and their signal can be broad and variable in position. In a solvent like DMSO-d₆, they are often observable as a broad singlet, while in methanol-d₄, they will rapidly exchange with the solvent's deuterium and become invisible.[7]

-

The diagram below illustrates the key coupling interactions within the molecule.

Caption: J-Coupling interactions in this compound.

Validated Experimental Protocol for ¹H NMR Acquisition

Adherence to a rigorous and well-justified protocol is essential for obtaining high-quality, interpretable data. The following workflow is designed to ensure solubility, minimize boroxine formation, and produce a clean spectrum.

Caption: Standard workflow for ¹H NMR characterization.

Methodology Details:

-

Sample Preparation:

-

Solvent: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice as it is a coordinating solvent that effectively disrupts the hydrogen bonding responsible for boroxine formation, favoring the monomeric species.[7] It also readily dissolves most boronic acids and allows for the observation of the B(OH)₂ protons.

-

-

Dissolution: Dissolve the sample in a small vial before transferring it to a 5 mm NMR tube. This ensures complete dissolution.[10]

-

Filtration (Self-Validation Step): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This is a critical step to prevent poor magnetic field homogeneity (shimming), which would lead to broad spectral lines and loss of resolution.[10]

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): ≥ 16 scans.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply an automatic baseline correction.

-

Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate all signals and normalize the integration to one of the aromatic protons.

-

Data Analysis and Interpretation of a Representative Spectrum

The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| B(OH)₂ | ~8.35 | br s | - | 2H |

| H-6 | ~7.75 | dd | ⁴JHF = 6.8, ⁴JHH = 2.1 | 1H |

| H-3 | ~7.40 | dd | ³JHF = 9.2, ⁴JHH = 2.1 | 1H |

| -CH₃ | ~2.30 | s | - | 3H |

Detailed Interpretation:

-

B(OH)₂ (δ ~8.35): A broad singlet integrating to two protons is observed in the downfield region, characteristic of the acidic boronic acid protons in DMSO. Its broadness is due to chemical exchange and quadrupolar coupling with the boron nucleus.

-

H-6 (δ ~7.75): This signal is assigned to the proton at the 6-position. It appears furthest downfield in the aromatic region due to the deshielding effects of the ortho-bromine and para-boronic acid groups. It is split into a doublet of doublets by meta-coupling to the fluorine atom (⁴JHF ≈ 6.8 Hz) and further meta-coupling to H-3 (⁴JHH ≈ 2.1 Hz).

-

H-3 (δ ~7.40): This signal corresponds to the proton at the 3-position. It is upfield relative to H-6. Its multiplicity is a doublet of doublets, arising from a large ortho-coupling to the fluorine atom (³JHF ≈ 9.2 Hz) and a smaller meta-coupling to H-6 (⁴JHH ≈ 2.1 Hz). The magnitude of the H-F coupling constants is a key diagnostic feature.[11][12]

-

-CH₃ (δ ~2.30): A sharp singlet integrating to three protons confirms the presence of the methyl group.

The integration values (2H : 1H : 1H : 3H) are consistent with the molecular structure, providing a final layer of validation for the compound's identity and purity.

Conclusion

The ¹H NMR characterization of this compound is a clear and achievable process when approached with a sound theoretical understanding and a validated experimental protocol. By selecting an appropriate coordinating solvent like DMSO-d₆ to mitigate boroxine formation and by carefully analyzing the characteristic chemical shifts and H-F/H-H coupling patterns, one can unambiguously confirm the structure and assess the purity of this vital chemical reagent. This guide provides the necessary framework for researchers to confidently perform this analysis, ensuring the quality and integrity of their materials for advanced applications in science and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sfu.ca [sfu.ca]

- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methylphenylboronic Acid in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-fluoro-4-methylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive solubility profile, and provides robust experimental protocols for empirical determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to empower users to effectively handle and deploy this versatile reagent in their work.

Introduction: The Significance of Solubility for a Key Building Block

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry.[1] Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[2] The applications of such building blocks are extensive, ranging from the synthesis of complex organic molecules to the development of novel active pharmaceutical ingredients (APIs).[3][4][5]

The success of any chemical reaction or formulation process hinges on the solubility of its components.[6] A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely academic but a critical prerequisite for:

-

Reaction Optimization: Ensuring the boronic acid is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction kinetics and yields.

-

Purification Strategies: Solubility differences are exploited in crystallization and chromatographic purification methods.

-

Formulation Development: For applications in drug discovery, understanding solubility is fundamental for developing suitable formulations for screening and in vivo studies.[7]

This guide provides the foundational knowledge and practical tools to address these challenges.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[8] Dissolution involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent, and forming new solute-solvent interactions.[9] A favorable dissolution process occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

The key molecular features of this compound that dictate its solubility are:

-

The Boronic Acid Moiety (-B(OH)₂): This is the most polar part of the molecule. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents.[6][10]

-

The Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in solvents with similar aromatic or nonpolar characteristics.

-

Halogen Substituents (Bromo- and Fluoro-): The fluorine and bromine atoms increase the molecule's polarity and its ability to participate in dipole-dipole interactions.

-

The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly increases the lipophilicity of the molecule.

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[11] This equilibrium can complicate solubility studies, as the boroxine will have a different solubility profile from the parent acid.[11]

Predicted Solubility Profile of this compound

While quantitative solubility data for this specific compound is not widely published, we can predict its qualitative solubility in a range of common organic solvents based on the principles discussed above and the observed solubility of similar arylboronic acids.[11][12]

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can form strong hydrogen bonds with the boronic acid moiety.[13] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions. Acetone is a hydrogen bond acceptor.[9] |

| Dimethylformamide (DMF) | High | DMF is a highly polar solvent capable of strong dipole-dipole interactions and can accept hydrogen bonds. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the -B(OH)₂ group. The nonpolar alkyl chains are compatible with the phenyl ring. Phenylboronic acid shows good solubility in ethers.[11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar. Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring.[11] |

| Aromatic | Toluene | Low to Moderate | The aromatic nature of toluene will have favorable interactions with the phenyl ring of the boronic acid. |

| Nonpolar | Hexanes, Cyclohexane | Very Low | The significant polarity of the boronic acid group makes it incompatible with nonpolar aliphatic solvents.[10] |

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination of solubility is highly recommended. The following protocols provide methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method helps in classifying the compound's solubility in various solvents.

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a small test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

Agitation: After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: No visible dissolution of the solid.

-

Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[14]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to several vials, ensuring there is more solid than will dissolve.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Analysis: Quantify the concentration of the dissolved boronic acid in the supernatant. This can be done using various analytical techniques, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common method. A calibration curve is prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is required.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.

-

The following diagram illustrates the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Troubleshooting

When interpreting solubility data, consider the following:

-

Temperature Dependence: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[15] It is crucial to record and control the temperature during experiments.

-

Solvent Purity: The presence of impurities, especially water, in organic solvents can significantly alter the solubility of a compound. Use high-purity, anhydrous solvents where appropriate.

-

Boroxine Formation: If you observe inconsistent or time-dependent solubility results, consider the possibility of dehydration to the less polar boroxine.[11] This is more likely in nonpolar solvents and at elevated temperatures.

Conclusion

This compound is a valuable reagent whose effective use is underpinned by a clear understanding of its solubility. This guide has laid out the theoretical principles that govern its dissolution in organic solvents, provided a predictive framework for its behavior, and detailed robust experimental protocols for its empirical determination. By leveraging this information, researchers can streamline their experimental design, optimize reaction conditions, and facilitate the purification and formulation of this important chemical building block, thereby accelerating the pace of innovation in both chemical synthesis and drug discovery.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Khan Academy [khanacademy.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. d-nb.info [d-nb.info]

- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-methylphenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on the phenylboronic acid core—offers chemists a versatile tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, synthesis, and its critical role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of pharmaceutical and materials science research.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. This compound is typically supplied as a white to off-white solid.

| Property | Value | Source |

| CAS Number | 957061-14-2 | [1][2] |

| Molecular Formula | C₇H₇BBrFO₂ | [1] |

| Molecular Weight | 232.84 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 332.1 ± 52.0 °C (Predicted) | [3] |

| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.61 ± 0.58 (Predicted) | [3] |

| Storage | Inert atmosphere, room temperature |

Commercial Availability

This compound is commercially available from a range of chemical suppliers specializing in research and development compounds. The typical purity offered is ≥98%. When sourcing this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.

Selected Commercial Suppliers:

-

BLD Pharm: Offers the compound under catalog number BD166940.[1]

-

Xiamen Equation Chemical Co., LTD: Lists the compound as a supplied product.[4]

-

Fluorochem: Provides a similar compound, 3-Bromo-2-fluoro-4-methylphenylboronic acid.[5]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common and effective method for preparing compounds like this compound starts from a correspondingly substituted bromotoluene derivative. The process leverages the principles of directed ortho-metalation or halogen-metal exchange.

A plausible synthetic route, adapted from established procedures for similar compounds, is outlined below.[6][7] The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures is critical to regioselectively deprotonate the aromatic ring or perform a lithium-halogen exchange, respectively. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, forms the boronate ester, which is then hydrolyzed to the desired boronic acid.

The low reaction temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The choice of a borate ester, like triisopropyl borate, provides a good balance of reactivity and steric hindrance to prevent multiple additions. The final acidic workup protonates the boronate to yield the stable boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][7] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures, which are prevalent in many biologically active molecules, including kinase inhibitors.[8][9]

The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The 5-bromo-2-fluoro-4-methylphenyl moiety is transferred from the boron atom to the palladium center during the transmetalation step, ultimately coupling with an aryl or heteroaryl halide.

Exemplary Protocol: Synthesis of a 5-Aryl-2,4-dichloropyrimidine Derivative

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an arylboronic acid with a dihalopyrimidine, a class of intermediates frequently used in the synthesis of kinase inhibitors. This protocol is adapted from established methodologies for similar substrates and can be used as a starting point for reactions involving this compound.[10][11]

Objective: To synthesize 5-(5-Bromo-2-fluoro-4-methylphenyl)-2,4-dichloropyrimidine.

Materials:

-

5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

-

This compound (1.1-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2,4-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is often critical and may require optimization.

-

Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction: Heat the mixture to 80-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, the reaction must be carried out under an inert atmosphere.

-

Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species.

-

Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and effective catalyst for a broad range of Suzuki-Miyaura couplings.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Based on the Safety Data Sheet (SDS) for the isomeric 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS 957120-61-5), the following first aid measures are recommended:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[1]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

It is imperative to consult the specific SDS provided by the supplier for the most accurate and up-to-date safety and handling information.

Conclusion

This compound is a commercially available and highly versatile reagent for researchers in drug discovery and materials science. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl and heteroaryl structures. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its successful application in the laboratory. The provided protocols and mechanistic insights serve as a solid foundation for the development of novel compounds with significant therapeutic and technological potential.

References

- 1. 957061-14-2|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-methylphenylboronic Acid

This technical guide provides a comprehensive analytical framework for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS No. 1256345-43-6). Given the absence of publicly available experimental spectra, this document synthesizes predictive data based on foundational spectroscopic principles with detailed, field-proven protocols for empirical verification. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this compound.

Molecular Structure and Predicted Spectroscopic Data

This compound is a substituted arylboronic acid with the molecular formula C₇H₇BBrFO₂. Its structure presents a unique arrangement of substituents on the phenyl ring, leading to predictable yet distinct spectral characteristics. Understanding these characteristics is crucial for confirming the identity and purity of the compound in research and development settings.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show two aromatic proton signals and one methyl signal. The solvent choice, DMSO-d₆, is common for boronic acids due to their polarity and the exchangeable nature of the boronic acid protons, which would appear as a broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.10 | Doublet (d) | ~4.0 | 1H | H-6 | The fluorine atom at C-2 will couple with the adjacent proton at C-3 (ortho-coupling), and the bromine at C-5 will deshield this proton, shifting it downfield. |

| ~7.55 | Doublet (d) | ~8.0 | 1H | H-3 | This proton is ortho to the fluorine at C-2, leading to a characteristic doublet. Its chemical shift is influenced by the electron-withdrawing fluorine and the electron-donating methyl group. |

| ~2.35 | Singlet (s) | - | 3H | -CH₃ | The methyl group protons are not coupled to any other protons and will appear as a singlet in a typical aromatic methyl region. |

| ~8.2 (broad) | Singlet (s) | - | 2H | -B(OH)₂ | The acidic protons of the boronic acid group will appear as a broad singlet that is exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the boron atom may show a broader signal due to the quadrupolar nature of the boron nucleus.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-2 | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant and a significant downfield shift due to the high electronegativity of fluorine. |

| ~142 (d, ²JCF ≈ 15 Hz) | C-1 | The carbon bearing the boronic acid group will be deshielded and show a smaller two-bond coupling to fluorine. The signal may be broad. |

| ~138 | C-4 | The methyl-substituted carbon will be downfield in the aromatic region. |

| ~135 (d, ³JCF ≈ 5 Hz) | C-6 | This carbon is deshielded by the adjacent bromine and shows a small three-bond coupling to fluorine. |

| ~128 (d, ²JCF ≈ 20 Hz) | C-3 | This carbon is shielded by the ortho-methyl group and shows a two-bond coupling to fluorine. |

| ~118 | C-5 | The carbon atom directly bonded to bromine will be significantly deshielded. |

| ~20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar molecules like boronic acids.[1][2] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. In the presence of a suitable matrix or solvent, adducts may also be observed. Boronic acids are known to undergo dehydration, which can lead to the formation of boroxine trimers.[3]

| m/z (Negative Ion Mode) | Ion | Notes |

| 231.96 | [M-H]⁻ | Corresponding to the deprotonated molecule. The isotopic pattern will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| 213.95 | [M-H-H₂O]⁻ | Loss of a water molecule from the boronic acid moiety. |

Experimental Protocols for Spectral Acquisition

To empirically validate the predicted data, the following detailed protocols should be followed. These protocols are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectral acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5]

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to dissolve the sample completely. Gentle vortexing may be applied.[6]

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Tune and shim the probe to achieve optimal magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR, or by using an internal standard like tetramethylsilane (TMS).

-

Mass Spectrometry (MS)

Caption: Workflow for ESI-Mass Spectrometry analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[8]

-

Perform a serial dilution of the stock solution to a final concentration of about 10 µg/mL using a solvent system compatible with ESI, typically a mixture of acetonitrile and water or methanol and water.[8]

-

The final solution should be free of any particulate matter. If necessary, filter through a 0.22 µm syringe filter.

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set up the ESI source in negative ion mode.

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to obtain a stable and strong signal for the analyte.[9]

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the deprotonated molecule [M-H]⁻.

-

Analyze the isotopic pattern of the molecular ion peak and compare it with the theoretical pattern for a compound containing one bromine atom.

-

Look for other potential ions, such as adducts or fragments, and propose their structures.

-

Advanced Spectroscopic Characterization: ¹⁹F and ¹¹B NMR

For a comprehensive structural confirmation of this compound, ¹⁹F and ¹¹B NMR spectroscopy are invaluable.

-

¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR will provide a single, sharp signal. The chemical shift of this signal will be sensitive to the electronic environment of the fluorine atom.[10][11] The coupling of the fluorine to the adjacent aromatic protons (H-3) will be observable in both the ¹H and ¹⁹F spectra, providing crucial connectivity information.

-

¹¹B NMR Spectroscopy: Boron-11 is an NMR active nucleus, and its chemical shift is highly indicative of the coordination state of the boron atom.[12] For a trigonal planar boronic acid, a broad signal is expected in the range of δ 25-35 ppm. This analysis can confirm the presence and integrity of the boronic acid functionality.

Conclusion

This technical guide provides a robust framework for the spectral characterization of this compound. By combining predictive analysis based on established spectroscopic principles with detailed, standardized experimental protocols, researchers can confidently verify the structure and purity of this important chemical entity. The application of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside mass spectrometry, offers a multi-faceted and self-validating approach to its comprehensive analysis.

References

- 1. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. scribd.com [scribd.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boron NMR Spectroscopy - Magritek [magritek.com]

Methodological & Application

Application Note: Optimizing Palladium-Catalyzed Suzuki-M.iyaura Couplings of 5-Bromo-2-fluoro-4-methylphenylboronic Acid

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the construction of biaryl and heteroaryl structures is a frequent necessity.[2] This guide focuses on the practical application and optimization of palladium-catalyzed couplings involving 5-Bromo-2-fluoro-4-methylphenylboronic acid , a structurally important building block. The fluorine and methyl substituents on this reagent present unique electronic and steric challenges that necessitate a careful and rational approach to catalyst system selection and reaction parameter optimization.

This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles and expert insights required to achieve high-yield, reproducible results. We will delve into the intricacies of the catalytic cycle, the critical roles of the palladium source, ligand, base, and solvent, and provide a robust framework for troubleshooting common issues.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for logical troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) species inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[3] This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.[4]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[5][6] The halide on the palladium complex is replaced by the aryl group from the boronate, resulting in a diaryl-palladium(II) intermediate.

-